molecular formula C6H8BrN3S B1400016 2-Bromo-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole CAS No. 1339586-51-4

2-Bromo-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole

Cat. No.: B1400016
CAS No.: 1339586-51-4
M. Wt: 234.12 g/mol
InChI Key: ZJKUKIRCJIXIHH-UHFFFAOYSA-N
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Description

2-Bromo-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole (C₆H₈BrN₃S) is a heterocyclic compound featuring a thiadiazole core substituted with a bromine atom at position 2 and a pyrrolidine ring at position 5. The pyrrolidine substituent enhances solubility in organic solvents and provides a site for further functionalization.

Properties

IUPAC Name

2-bromo-5-pyrrolidin-1-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3S/c7-5-8-9-6(11-5)10-3-1-2-4-10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKUKIRCJIXIHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole typically involves the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with pyrrolidine under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-Bromo-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide, at moderate temperatures.

    Oxidation: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed in anhydrous solvents to reduce the thiadiazole ring.

Major Products:

  • Substituted derivatives with various functional groups.
  • Sulfoxides and sulfones from oxidation reactions.
  • Dihydrothiadiazole derivatives from reduction reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities
The compound has been investigated for its potential as a building block in the synthesis of various therapeutic agents. Thiadiazole derivatives have shown promising results against a range of microbial pathogens and cancer cell lines. For instance, studies have demonstrated that certain thiadiazole derivatives exhibit significant antibacterial and antifungal properties, making them candidates for the development of new antimicrobial agents .

Anticonvulsant Properties
Research has highlighted the anticonvulsant activity of thiadiazole derivatives. The mechanism often involves modulation of GABAergic neurotransmission and interaction with voltage-gated ion channels. A study found that specific derivatives displayed high efficacy in protecting against seizures in animal models, indicating their potential as anticonvulsant drugs .

Anti-inflammatory Effects
Thiadiazole compounds have also been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting their utility in treating inflammatory diseases .

Material Science

Organic Semiconductors
2-Bromo-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole can be utilized in the development of organic semiconductors. Its unique electronic properties allow it to be incorporated into polymer matrices to enhance conductivity and stability. This application is particularly relevant in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Fluorescent Materials
The compound can also serve as a precursor for synthesizing fluorescent materials. By modifying its structure, researchers can create dyes with specific emission characteristics suitable for applications in bioimaging and sensing technologies .

Biological Studies

Biological Probes
Due to its unique chemical structure, 2-Bromo-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole is employed as a probe in biological studies. It helps in elucidating biological processes by interacting with various biomolecules. Its ability to form covalent bonds with proteins allows researchers to study protein function and dynamics under physiological conditions .

Drug Development Research
The compound's versatility makes it a valuable candidate for drug development research. Its derivatives are being synthesized and screened for various biological activities, providing insights into structure-activity relationships that guide the design of more effective therapeutic agents .

Summary Table of Applications

Application AreaSpecific UsesExamples/Notes
Medicinal Chemistry Antimicrobial agentsEffective against bacteria and fungi
Anticancer drugsPotential candidates for cancer treatment
AnticonvulsantsEfficacy demonstrated in animal models
Anti-inflammatory agentsInhibition of pro-inflammatory cytokines
Material Science Organic semiconductorsUsed in OLEDs and photovoltaic devices
Fluorescent materialsApplications in bioimaging
Biological Studies Biological probesStudying protein interactions
Drug development researchScreening derivatives for various activities

Case Studies

  • Anticonvulsant Activity Study : A study conducted by Aliyu et al. (2021) demonstrated that certain thiadiazole derivatives exhibited significant anticonvulsant activity using the maximal electroshock (MES) method, showing up to 80% protection at specific dosages .
  • Synthesis of New Derivatives : Research by Sahoo et al. (2012) focused on synthesizing novel thiadiazole derivatives through microwave-assisted methods, yielding compounds that showed promising results in anticonvulsant assays when tested on animal models .
  • Material Development Research : Studies have explored the incorporation of thiadiazole compounds into polymer matrices to enhance electronic properties for use in organic electronics, indicating their potential role in future material innovations .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole and its derivatives depends on their specific biological targets. In general, these compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (Da) Key Properties/Applications References
2-Bromo-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole Br (2), Pyrrolidine (5) C₆H₈BrN₃S 232.96 Patent-rich; potential drug intermediate
5-Bromo-1,3,4-thiadiazol-2-amine Br (5), NH₂ (2) C₂H₂BrN₃S 178.02 Intermediate for heterocyclic synthesis (e.g., imidazo-thiadiazoles)
2-Bromo-5-phenyl-1,3,4-thiadiazole Br (2), Phenyl (5) C₇H₄BrN₂S 233.09 Building block for agrochemicals/pharmaceuticals
2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole Br (2), CF₂H (5) C₃HBrF₂N₂S 215.02 Electron-withdrawing substituent; requires inert storage
2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole Br (2), 4-MeO-Ph (5) C₉H₇BrN₂OS 271.14 Enhanced electronic properties for optoelectronics
2-Bromo-5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole Br (2), CF₃CH₂ (5) C₄H₂BrF₃N₂S 249.10 High reactivity due to trifluoroethyl group

Biological Activity

2-Bromo-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticonvulsant, and anticancer activities, supported by case studies and research findings.

  • IUPAC Name : 2-bromo-5-(1-pyrrolidinyl)-1,3,4-thiadiazole
  • Molecular Formula : C₆H₈BrN₃S
  • Molecular Weight : 234.12 g/mol
  • Purity : 97% .

Antimicrobial Activity

Research indicates that thiadiazoles exhibit promising antimicrobial properties. For instance:

  • A study synthesized several derivatives of thiadiazoles and tested them against various Gram-positive and Gram-negative bacteria. Compounds demonstrated significant activity with minimum inhibitory concentrations (MICs) ranging from 0.03 to 4 µg/mL against Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Activity Type
Compound A0.03Antibacterial
Compound B0.5Antifungal

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been extensively studied:

  • In one study, compounds were evaluated using the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. The compound exhibited a protective index of 9.2, indicating strong anticonvulsant activity .
CompoundED₅₀ (mg/kg)TD₅₀ (mg/kg)Protection Index
2-Bromo-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole100170.29.2

Anticancer Activity

Thiadiazoles have shown potential in cancer treatment:

  • A recent investigation found that certain thiadiazole derivatives exhibited cytotoxic effects against various cancer cell lines, with IC₅₀ values comparable to established chemotherapeutics like cisplatin .
CompoundCell LineIC₅₀ (µg/mL)
Thiadiazole Derivative AHEP2 (epidermoid carcinoma)<10
Thiadiazole Derivative BSW707 (colon cancer)<20

Study on Anticonvulsant Activity

A study by Aliyu et al. demonstrated that the compound showed significant protection against seizures in animal models at doses as low as 100 mg/kg. The mechanisms involved GABAergic modulation and interaction with voltage-gated ion channels .

Study on Antimicrobial Efficacy

Padmavathi et al. synthesized novel thiadiazole derivatives that were tested against a range of pathogens, showing enhanced activity due to specific substitutions on the thiadiazole ring . The presence of electron-withdrawing groups was crucial for improving antimicrobial efficacy.

Q & A

Advanced Research Question

  • Unexpected NMR signals : Check for tautomerism (e.g., thione-thiol tautomers in thiadiazoles) or impurities via HPLC-MS .
  • X-ray vs. DFT discrepancies : Optimize computational models (B3LYP/6-311+G(d,p)) to match experimental bond lengths (±0.02 Å) .
    Example : In crystal structures, puckering parameters (Q = 0.272 Å) of pyrrolidine rings may deviate from gas-phase DFT predictions due to packing forces .

What strategies optimize the synthesis of derivatives for biological screening?

Advanced Research Question

  • Scaffold diversification : Condense with aldehydes to form Schiff bases, followed by cycloaddition (e.g., using chloroacetyl chloride) to generate azetidinones .
  • Yield optimization : Vary solvents (DMF vs. THF) and catalysts (Et3_3N vs. DBU) to improve regioselectivity.

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation (GHS Hazard Code H319) .
  • PPE : Nitrile gloves and lab coats prevent dermal exposure.
  • Waste disposal : Neutralize brominated waste with NaHCO3_3 before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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